Adenosine 5'-diphosphate dipotassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ADP analogs and derivatives, including the dipotassium salt, involves several key strategies to modify the adenosine diphosphate backbone. Improved and simplified procedures have been developed for synthesizing analogs like adenosine-5'-sulfatopyrophosphate, which shares similarities with ADP in terms of its preparation and properties (Yount et al., 1966). These methods focus on the selective functionalization of the phosphate groups and the adenosine moiety, adapting to the specific requirements of the dipotassium salt form.

Molecular Structure Analysis

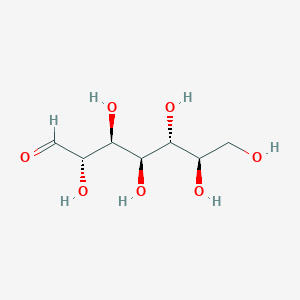

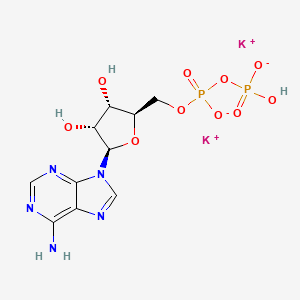

The molecular structure of ADP and its derivatives has been extensively studied through X-ray diffraction. The structure of the Tris salt of adenosine 5'-diphosphate highlights the folded conformation of the ADP molecule, detailing the anti conformation about the glycosidic bond and the C(2')-endo-C(3')-exo puckering of the ribose ring (Shakked et al., 1980). This structural insight is crucial for understanding the interaction dynamics of ADP dipotassium salt in biological systems.

Chemical Reactions and Properties

ADP and its dipotassium salt form engage in numerous biochemical reactions, notably in the synthesis of ATP from ADP through enzyme-catalyzed phosphorylation. The stability and reactivity of the phosphate groups are essential for its role in energy transfer and signal transduction pathways. Studies on ADP analogs, such as the synthesis of adenosine-5'-sulfatopyrophosphate, provide valuable information on the chemical reactivity and potential applications of ADP derivatives (Yount et al., 1966).

Physical Properties Analysis

The physical properties of ADP dipotassium salt, such as solubility, stability, and crystal structure, are influenced by its molecular conformation and the presence of potassium ions. These properties are critical for its biological functions and its utility in research applications. The crystal structure analysis of ADP derivatives provides insights into their interaction with metal ions and other biological molecules, highlighting the importance of these interactions in cellular processes (Shakked et al., 1980).

Chemical Properties Analysis

The chemical properties of ADP dipotassium salt, such as its reactivity towards enzymatic hydrolysis and its ability to form complexes with metal ions, are fundamental to its role in metabolic and signaling pathways. Research on ADP analogs has shown that these compounds can be modified to enhance their stability and functional properties, providing insights into the design of ADP-based molecular probes and therapeutic agents (Yount et al., 1966).

Wissenschaftliche Forschungsanwendungen

Analytical Techniques

ADP is central to developing analytical methods for measuring adenine nucleotides in biological samples. For instance, a novel capillary electrophoresis method has been developed for ultra-fast detection of ADP, along with ATP and AMP, in red blood cells. This method achieves rapid separation with excellent reproducibility and analytical recovery, proving its applicability in measuring adenine nucleotides efficiently (Zinellu et al., 2010).

Structural Studies

The structural analysis of ADP and its analogs, such as adenosine hypodiphosphate (AhDP), enhances our understanding of their biochemical roles. Crystal structure analyses have provided insights into nucleotide self-assembly, which is crucial for understanding the interactions within biological systems (Otręba et al., 2018).

Cellular Metabolism

ADP's role in cellular metabolism and energy transfer is well-documented. For example, the activation of poly(adenosine 5'-diphosphate) ribose polymerase, which is triggered by ADP-related mechanisms, has been identified as a cause of metabolic dysfunction in critical illnesses, highlighting ADP's involvement in cellular energy balance (Liaudet, 2002).

Inhibition of Platelet Aggregation

ADP is instrumental in the study of platelet aggregation, where it acts as a mediator. The inhibition of platelet aggregation by human endothelial cells, mediated through the degradation of ADP, underscores its significance in understanding cardiovascular diseases and developing therapeutic strategies (Kawashima et al., 2000).

Flotation Separation in Mineral Processing

The use of ADP derivatives, such as adenosine 5'-triphosphate disodium salt (Na2ATP), has been explored in mineral processing, specifically in the flotation separation of minerals. This demonstrates ADP's versatility beyond biological systems, showing its application in eco-friendly depressant roles for mineral separation (Wang et al., 2021).

Reproductive System Regulation

Furthermore, ADP and its derivatives are involved in regulating various aspects of the reproductive system, including sperm capacitation and the regulation of smooth muscle activity in reproductive organs, showcasing its broad physiological relevance (Xing et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWWJFMCDGNKL-IDIVVRGQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13K2N5O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-diphosphate dipotassium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)